molecular formula C13H8ClN3OS B5749185 N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B5749185
M. Wt: 289.74 g/mol
InChI Key: XNRJGPBKDUHTNI-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Chemical Reactions Analysis

N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase, dihydroorotase, and tyrosine kinase . These interactions disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects.

Comparison with Similar Compounds

N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-4-1-5-10-11(9)16-13(19-10)17-12(18)8-3-2-6-15-7-8/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRJGPBKDUHTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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